3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE
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Overview
Description
3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is a complex organic compound known for its applications in various scientific fields. This compound is characterized by the presence of multiple pyrrolidinone groups, which are known for their reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE typically involves the coupling of pyrrolidinone derivatives with aromatic amines. The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of amide bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a crosslinking agent in polymer chemistry and materials science.
Biology: Employed in the study of protein-protein interactions through crosslinking mass spectrometry (XL-MS).
Medicine: Investigated for its potential as an anticonvulsant and in pain management.
Industry: Utilized in the development of novel drug delivery systems and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE involves its ability to form stable amide bonds with various biomolecules. This property makes it an effective crosslinking agent, facilitating the study of protein structures and interactions. The compound targets lysine residues in proteins, forming covalent bonds that stabilize protein complexes .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxopyrrolidin-1-yl acrylate: Another protein crosslinker used in similar applications.
Bis(2,5-dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: A mass spectrometry-cleavable crosslinker for studying protein-protein interactions.
2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate: Used in photoaffinity labeling studies.
Uniqueness
3-(2,5-DIOXOPYRROLIDIN-1-YL)-N-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDO]NAPHTHALEN-2-YL}BENZAMIDE is unique due to its dual pyrrolidinone groups, which enhance its reactivity and versatility in forming stable crosslinks. This makes it particularly valuable in applications requiring precise and stable protein modifications .
Properties
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O6/c37-27-11-12-28(38)35(27)23-9-3-7-21(15-23)31(41)33-25-17-19-5-1-2-6-20(19)18-26(25)34-32(42)22-8-4-10-24(16-22)36-29(39)13-14-30(36)40/h1-10,15-18H,11-14H2,(H,33,41)(H,34,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQXYECZHNQRMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3NC(=O)C5=CC(=CC=C5)N6C(=O)CCC6=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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